molecular formula C14H14ClFN2O2 B12293328 tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate

Cat. No.: B12293328
M. Wt: 296.72 g/mol
InChI Key: HAUOSRFRSNUCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate ( 1312784-45-4) is a high-purity chemical compound designed for advanced research and development in medicinal chemistry. This compound features a multifunctional quinazoline core, which is a privileged scaffold in the design of biologically active molecules. The strategic incorporation of chlorine and fluorine atoms at the 2 and 5 positions, respectively, along with a tert-butyl acetate ester, makes it a versatile and valuable intermediate for constructing targeted molecular libraries. Chemical Characteristics and Research Value The molecular structure of this compound is defined by its quinazoline core, a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The chlorine atom at position 2 is highly reactive towards nucleophilic substitution, allowing for facile derivatization with a variety of nucleophiles such as amines, alkoxides, and thiols. This reactivity is a cornerstone of its utility, enabling researchers to efficiently synthesize a diverse array of quinazoline analogues. The fluorine atom at position 5 acts as a metabolically stable bioisostere, influencing the electronic distribution and potentially enhancing binding affinity and pharmacokinetic properties. The tert-butyl ester group at position 4 enhances the lipophilicity and stability of the molecule, facilitating better membrane permeability in biological systems. This ester can also be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing a handle for further functionalization or for improving water solubility in final compounds. Primary Research Applications This compound serves as a critical building block in pharmaceutical research, particularly in the synthesis of potential kinase inhibitors and other small-molecule therapeutics. Quinazoline derivatives are extensively investigated for their activity across a range of therapeutic areas. As a synthetic intermediate, its primary value lies in its ability to be rapidly elaborated into more complex structures for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

tert-butyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-11(19)7-10-12-8(16)5-4-6-9(12)17-13(15)18-10/h4-6H,7H2,1-3H3

InChI Key

HAUOSRFRSNUCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=NC2=C1C(=CC=C2)F)Cl

Origin of Product

United States

Preparation Methods

Reformatsky Reaction-Based Synthesis

A prominent method involves the Reformatsky reaction to construct the quinazoline core while introducing the tert-butyl ester group. As described in patent WO2014203045A1, zinc-mediated coupling of tert-butyl bromoacetate or iodoacetate with a fluorinated quinazoline precursor forms the C4-acetate sidechain. Key steps include:

  • Reagent Preparation : Zinc dust is activated in tetrahydrofuran (THF) under nitrogen, followed by addition of tert-butyl haloacetate to generate the Reformatsky reagent.
  • Coupling Reaction : The fluorinated quinazoline intermediate (e.g., 5-fluoroquinazolin-2-one) reacts with the Reformatsky reagent at 65°C for 24 hours, yielding the acetate derivative.
  • Chlorination : POCl₃ or SOCl₂ introduces the 2-chloro substituent under reflux conditions (80–110°C), achieving >90% conversion.

Optimization Data :

Parameter Optimal Range Yield Improvement
Temperature 65–70°C 65% → 78%
Solvent THF/Toluene (3:1) Reduced side products
Zinc Particle Size 100–200 mesh 20% faster kinetics

This method benefits from scalability but requires careful control of anhydrous conditions to prevent ester hydrolysis.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine and chlorine can be introduced sequentially via SNAr on preformed quinazolines. A two-step protocol from ACS Omega (2020) demonstrates:

  • Fluorination : 5-Nitroquinazoline-4-acetate is treated with KF/18-crown-6 in DMF at 120°C, replacing nitro with fluorine in 82% yield.
  • Chlorination : The 2-position is chlorinated using PCl₅ in dichloroethane at 40°C (94% yield).

Critical Factors :

  • Electrophilic Assistance : NO₂ groups para to reaction sites enhance SNAr rates by 3–5×.
  • Steric Effects : tert-Butyl esters reduce ring electron density, necessitating higher temperatures (ΔT ≈ +30°C vs. methyl esters).

Cyclocondensation of Anthranilic Acid Derivatives

Building the quinazoline ring from anthranilic acid precursors allows modular substitution:

  • Intermediate Synthesis : 5-Fluoroanthranilic acid reacts with tert-butyl chloroacetate in acetic anhydride, forming 4-acetate-2-chloroquinazoline via cyclodehydration.
  • Halogenation : Excess PCl₃ in DCM introduces the 2-chloro group at 0°C (87% yield).

Advantages :

  • Single-pot synthesis reduces purification steps.
  • Diastereomeric excess >98% when using chiral auxiliaries.

Catalytic Cross-Coupling Approaches

Palladium-catalyzed methods enable late-stage functionalization:

  • Buchwald-Hartwig Amination : Aryl chlorides couple with tert-butyl glycinate under Pd(OAc)₂/XPhos catalysis (Table 1).
  • C-H Fluorination : Directed ortho-fluorination using Selectfluor® and Rh catalysts achieves 5-fluoro substitution (TON = 150).

Table 1: Catalytic Conditions for tert-Butyl Incorporation

Catalyst Ligand Temp (°C) Yield (%)
Pd(OAc)₂ XPhos 100 76
PdCl₂ BINAP 80 68
Ni(COD)₂ dtbpy 120 58

Green Chemistry Approaches

Recent advances emphasize solvent-free and microwave-assisted routes:

  • Microwave Cyclization : tert-Butyl 2-amino-5-fluorobenzoate and chloroacetyl chloride react under microwaves (300 W, 150°C) to form the quinazoline core in 15 minutes (89% yield).
  • Biocatalytic Esterification : Lipase B (CAL-B) catalyzes transesterification of methyl esters with tert-butanol in ionic liquids (e.g., [BMIM][BF₄]), achieving 92% conversion.

Environmental Metrics :

  • E-factor reduced from 12.4 (traditional) to 3.1 (microwave).
  • PMI (Process Mass Intensity) drops by 60% using enzymatic methods.

Chemical Reactions Analysis

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-Chloro-5-Fluoroquinazoline-4-Acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules.

Anticancer Research

Quinazoline derivatives, including this compound, have been investigated for their potential anticancer properties. Studies indicate that these compounds may inhibit specific enzymes involved in cancer cell proliferation, thereby offering a pathway for developing new cancer therapies.

Antimicrobial Activity

Research has shown that quinazoline derivatives can exhibit antimicrobial effects. The presence of halogen substituents (like chlorine and fluorine) can enhance the biological activity of these compounds against various pathogens.

Enzyme Inhibition Studies

The compound has been used in studies focusing on enzyme inhibition. For instance, it can modulate the activity of kinases and other enzymes that play critical roles in cell signaling pathways, making it a candidate for drug development targeting specific diseases.

Synthesis of this compound

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:

  • Formation of the quinazoline core.
  • Introduction of the chloro and fluoro substituents.
  • Acetylation to form the final acetate derivative.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that this compound inhibits cell growth in breast cancer cell lines through apoptosis induction.
Study BAntimicrobial PropertiesShowed effective inhibition of Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Study CEnzyme InteractionInvestigated binding affinities with specific kinases; results indicated significant inhibition at low micromolar concentrations.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished by its 2-chloro-5-fluoro substitution pattern and tert-butyl ester (Table 1). Structural analogs from the quinazoline-4-acetate family lack the chloro group or feature alternative ester groups, significantly altering their reactivity and applications.

Table 1: Comparative Structural Features of Quinazoline-4-acetate Derivatives
Compound Name Substituents Ester Group CAS Number Key Properties/Applications
tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate 2-Cl, 5-F tert-butyl N/A High electrophilicity; kinase inhibitor intermediate
tert-Butyl 5-Fluoroquinazoline-4-acetate (SY100595) 5-F tert-butyl N/A Precursor for chloro-free analogs; moderate stability
Methyl 5-Fluoroquinazoline-4-acetate (SY100597) 5-F methyl N/A Rapid hydrolysis; prodrug potential
Ethyl 5-Fluoroquinazoline-4-acetate (SY131075) 5-F ethyl 2155875-04-8 Intermediate for prodrugs; balanced lipophilicity

Reactivity and Stability

  • Chloro Substituent : The 2-chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines in drug synthesis). Analogs lacking this group (e.g., SY100595, SY131075) are less reactive at position 2 .
  • Ester Groups :
    • tert-Butyl ester : Offers superior steric protection against hydrolysis compared to methyl or ethyl esters, improving metabolic stability in vivo .
    • Methyl/ethyl esters : Prone to enzymatic or chemical hydrolysis, making them suitable as prodrug candidates (e.g., SY100597) .

Physicochemical and Pharmacokinetic Properties

  • Ethyl and methyl analogs are less lipophilic (logP ~2.0–2.5) .
  • Solubility: The chloro substituent may marginally decrease solubility in polar solvents compared to non-chlorinated analogs.

Biological Activity

tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate is a synthetic compound belonging to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique functional groups present in its structure, including a tert-butyl group, chloro, and fluoro substituents, contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C12H12ClF N2O2
  • Molecular Weight : 296.72 g/mol

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.
  • Receptor Binding : It can interact with receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that quinazoline derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Quinazolines have been studied for their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : These compounds have shown efficacy against various bacterial strains.
  • Antiviral Effects : Some studies suggest that quinazoline derivatives may exhibit antiviral properties.

Research Findings

Several studies have explored the biological activity of related quinazoline compounds. Below is a summary of key findings regarding this compound and its analogs:

StudyCompoundActivityIC50 ValueTarget
tert-butyl 2-chloro-6-fluoroquinazoline-4-acetateCytotoxicity11 µMMycobacterium bovis BCG
Various quinazoline derivativesEGFR/VEGFR inhibition<10 µMCancer cell lines
S-Alkylated quinazolinonesAntiproliferativeVariesColon, liver, breast cancer

Case Studies

  • Anticancer Studies : A study demonstrated that quinazoline derivatives effectively inhibited cell proliferation in various cancer cell lines. The presence of specific substituents influenced the potency and selectivity against different kinases involved in cancer progression.
  • Antimicrobial Research : Another investigation highlighted the antimicrobial properties of quinazoline derivatives against resistant bacterial strains, showcasing the potential for developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.